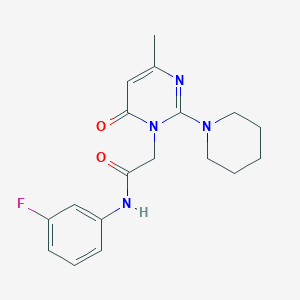
N-(3-fluorophenyl)-2-(4-methyl-6-oxo-2-piperidin-1-ylpyrimidin-1(6H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-fluorophenyl)-2-(4-methyl-6-oxo-2-piperidin-1-ylpyrimidin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C18H21FN4O2 and its molecular weight is 344.39. The purity is usually 95%.
BenchChem offers high-quality N-(3-fluorophenyl)-2-(4-methyl-6-oxo-2-piperidin-1-ylpyrimidin-1(6H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-fluorophenyl)-2-(4-methyl-6-oxo-2-piperidin-1-ylpyrimidin-1(6H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticonvulsant Activity
A series of acetamides, including compounds structurally related to N-(3-fluorophenyl)-2-(4-methyl-6-oxo-2-piperidin-1-ylpyrimidin-1(6H)-yl)acetamide, have been synthesized and evaluated for their anticonvulsant activities. In vivo studies in mice demonstrated significant protection in models of epilepsy. The mechanism of anticonvulsant activity may involve the influence on voltage-gated sodium and calcium channels (Obniska et al., 2015).
Antimicrobial Activity
Research has shown that oxazolidinone analogs, closely related to the chemical structure of interest, exhibit strong antibacterial activities against a variety of clinically important human pathogens. These compounds, including U-100592 and U-100766, have demonstrated effectiveness against several bacterial strains, suggesting potential applications in antimicrobial therapies (Zurenko et al., 1996).
Cancer Research
Several piperidine derivatives, including compounds similar to the one , have been synthesized and evaluated for their anticancer properties. For example, studies have shown significant cytotoxicity against tumor cell lines, suggesting the potential for these compounds in cancer treatment (Naito et al., 2005).
Neurodegenerative Disorders
Some piperidine derivatives show promise in neurodegenerative disorders. For instance, certain compounds have been evaluated for their ability to modulate cognitive processes and could potentially be used in the treatment of disorders such as Alzheimer's disease (Brioni et al., 2011).
Analgesic Activity
Piperidine derivatives have demonstrated significant analgesic activity in models of tonic pain in mice. This suggests potential applications in pain management therapies (Obniska et al., 2015).
Mécanisme D'action
Target of Action
The primary target of F3406-9685 is the glycoprotein GP2 of the Lymphocytic choriomeningitis virus (LCMV) . GP2 mediates the pH-dependent fusion in the endosome compartment, which is required to release the virus ribonucleoprotein into the cell cytoplasm .
Mode of Action
F3406-9685 inhibits LCMV cell entry by specifically interfering with the pH-dependent fusion in the endosome compartment . This interference prevents the release of the virus ribonucleoprotein into the cell cytoplasm, thereby inhibiting the initiation of transcription and replication of the virus genome .
Biochemical Pathways
The inhibition of LCMV cell entry disrupts the viral replication cycle. By preventing the release of the virus ribonucleoprotein, F3406-9685 effectively halts the transcription and replication of the virus genome . This disruption of the viral replication cycle prevents the spread of the virus, thereby mitigating the infection.
Pharmacokinetics
The compound’s ability to inhibit lcmv cell entry suggests that it may have good bioavailability and can effectively reach its target in the endosome compartment .
Result of Action
The molecular and cellular effects of F3406-9685’s action result in the inhibition of LCMV multiplication . By preventing the virus from entering cells and replicating, F3406-9685 can effectively control the spread of the virus.
Action Environment
The action of F3406-9685 is influenced by the pH of the endosome compartment, as it interferes with the pH-dependent fusion mediated by LCMV glycoprotein GP2 . Therefore, changes in endosomal pH could potentially affect the compound’s efficacy.
Propriétés
IUPAC Name |
N-(3-fluorophenyl)-2-(4-methyl-6-oxo-2-piperidin-1-ylpyrimidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O2/c1-13-10-17(25)23(18(20-13)22-8-3-2-4-9-22)12-16(24)21-15-7-5-6-14(19)11-15/h5-7,10-11H,2-4,8-9,12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYFKYPVPBBMMGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=N1)N2CCCCC2)CC(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[cyano(2,4-difluorophenyl)methyl]-N-(4-methylphenyl)ethanediamide](/img/structure/B2860500.png)
![N-{4-[1-benzoyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}benzenesulfonamide](/img/structure/B2860502.png)
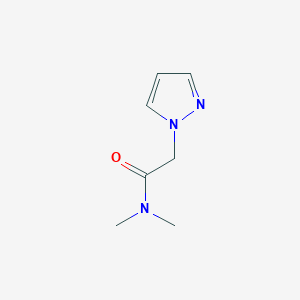
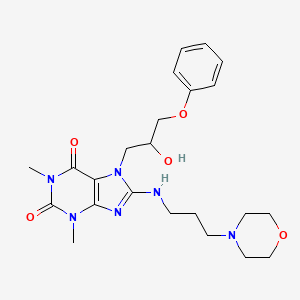
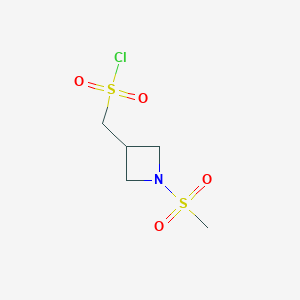
![1-({[5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B2860508.png)
![1-(2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-4-carboxamide](/img/structure/B2860509.png)
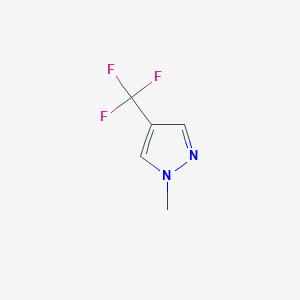
![3-[(4-Bromophenyl)methylsulfinylmethyl]-4-ethyl-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazole](/img/structure/B2860512.png)
![2-[(4-fluorophenyl)methyl]-5-methoxy-1H-1,3-benzodiazole hydrochloride](/img/structure/B2860514.png)
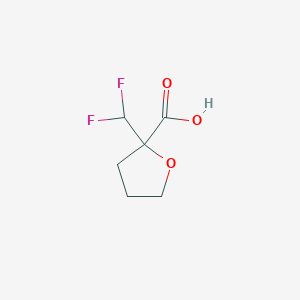
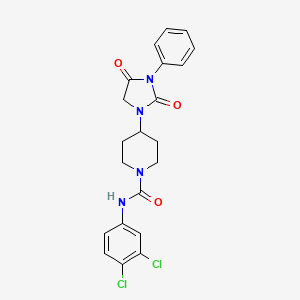
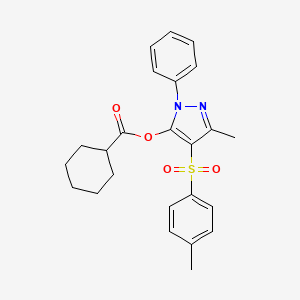
![[(1R)-1-[2-Bis[4-(trifluoromethyl)phenyl]phosphanylcyclopentyl]ethyl]-ditert-butylphosphane;carbanide;cyclopentene;iron(2+)](/img/no-structure.png)